molecular formula C14H9ClN2O2 B6377002 5-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% CAS No. 1261891-84-2

5-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95%

Cat. No. B6377002
CAS RN: 1261891-84-2
M. Wt: 272.68 g/mol
InChI Key: LEHQUNMEUZLBRQ-UHFFFAOYSA-N
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Description

5-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% (C4CP-CN) is a chemical compound of interest due to its potential applications in a variety of scientific research fields. This compound is an organic compound made up of a phenol group, a carbamoyl group, and a cyanophenol group. It is a white solid with a melting point of 46-47°C and a boiling point of 263-265°C. C4CP-CN has been studied for its potential use in drug synthesis, biochemistry, and physiology. In

Scientific Research Applications

5-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% has a variety of potential applications in scientific research. It has been studied for its potential use in drug synthesis, biochemistry, and physiology. It has been used as a starting material for the synthesis of various drugs, including antifungal agents and antiviral agents. It has also been used in the synthesis of polymers and as a reagent for the preparation of organometallic compounds.

Mechanism of Action

The mechanism of action of 5-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes and proteins in the body, which can lead to the inhibition of certain biochemical and physiological processes.
Biochemical and Physiological Effects
5-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes and proteins, which can lead to the inhibition of certain biochemical and physiological processes. It has also been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

5-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% has several advantages and limitations when used in lab experiments. The main advantage is that it is a relatively inexpensive and easily accessible compound. Additionally, it is a relatively stable compound and is not easily degraded. However, one limitation is that it can be toxic and can cause skin irritation.

Future Directions

The potential applications of 5-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% are still being explored. Future research should focus on further elucidating the mechanism of action of the compound and its potential uses in drug synthesis, biochemistry, and physiology. Additionally, further research should be conducted to explore the potential therapeutic benefits of 5-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95%. Other potential future directions include exploring the potential toxicity of the compound and developing methods to reduce or eliminate its toxicity.

Synthesis Methods

5-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% can be synthesized using a variety of methods. The most common method involves the reaction of 3-chloro-4-hydroxybenzaldehyde with ethyl cyanoacetate in the presence of a base such as potassium carbonate. The reaction is heated to a temperature of 60-70°C and the product is then isolated and purified by column chromatography.

properties

IUPAC Name

2-chloro-5-(4-cyano-3-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2/c15-12-4-3-8(5-11(12)14(17)19)9-1-2-10(7-16)13(18)6-9/h1-6,18H,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHQUNMEUZLBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)N)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684941
Record name 4-Chloro-4'-cyano-3'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol

CAS RN

1261891-84-2
Record name 4-Chloro-4'-cyano-3'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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